(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine
Description
(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is a cyclopropane-containing amine with a benzyloxy-substituted phenyl group. Its stereochemistry (1R,2S) confers unique conformational rigidity, making it a valuable scaffold in medicinal chemistry. This compound is notably incorporated into ORY-2001 (Vafidemstat), a drug candidate targeting epigenetic regulators for neurodegenerative and psychiatric disorders .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKRVNMRNFXMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
(a) Trifluoromethoxy and Trifluoromethyl Derivatives
- (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine (CAS 238431-34-0): Molecular Formula: C₁₀H₁₀F₃NO Key Feature: The trifluoromethoxy group (-OCF₃) increases electron-withdrawing effects, enhancing metabolic stability compared to benzyloxy. This substituent also elevates hydrophobicity (logP) . Application: Often explored in CNS drug discovery due to improved pharmacokinetic properties.
| Compound | Molecular Formula | Substituent | Key Property |
|---|---|---|---|
| (1R,2S)-Benzyloxy derivative | C₁₆H₁₇NO | -OCH₂C₆H₅ | High lipophilicity, CNS activity |
| Trifluoromethoxy derivative | C₁₀H₁₀F₃NO | -OCF₃ | Enhanced metabolic stability |
| Trifluoromethyl derivative | C₁₀H₁₀F₃N | -CF₃ | Increased steric bulk |
(b) Fluorophenyl Derivative
Modifications on the Cyclopropane Ring
- The tosylate salt improves crystallinity for formulation .
Extended Structural Analogues
- The hydroxyl group (-OH) introduces hydrogen-bonding capability .
(1S,2S)-2-[(2R)-2-Azanyl-4-phenyl-butyl]cyclopropan-1-amine (PDB ID 1K7):
Pharmacological Derivatives
- ORY-2001 (Vafidemstat) :
- Structure : Combines the (1R,2S)-benzyloxy cyclopropane amine with a 1,3,4-oxadiazole group.
- Key Feature : The oxadiazole moiety enhances hydrogen-bonding and π-π interactions, critical for inhibiting lysine-specific demethylase 1 (LSD1), a therapeutic target in neurodegeneration .
Biological Activity
(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine, also known by its CAS number 1357247-46-1, is a cyclopropane derivative with potential pharmacological applications. This compound features a unique structural configuration that may contribute to its biological activity. This article reviews the available literature on its biological properties, including synthesis methods, biological assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO |
| Molar Mass | 239.31 g/mol |
| Density | 1.141 ± 0.06 g/cm³ |
| pKa | 8.35 ± 0.10 |
| Boiling Point | 385.8 ± 42.0 °C |
These properties suggest that (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is a stable organic compound with potential for various biological interactions.
Anticonvulsant Activity
Research has indicated that compounds similar to (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine exhibit anticonvulsant properties. A study focusing on related cyclopropane derivatives showed significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models of epilepsy. The mechanism appears to involve modulation of benzodiazepine receptors, which are critical in controlling neuronal excitability .
Neuropharmacological Effects
The compound's structural features suggest it may interact with central nervous system pathways. Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. The potential for these interactions indicates that (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine could be beneficial in treating neuropsychiatric conditions such as anxiety or depression .
Synthesis and Evaluation
A study by Tiruveedhula et al. developed a two-step synthetic route for producing (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine in multigram quantities, facilitating further biological evaluation . The synthesized compound was subjected to various biological assays to evaluate its efficacy and safety.
Discussion
The biological activity of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine presents promising avenues for therapeutic applications, particularly in neurology and potentially in infectious diseases. Its structural characteristics allow it to engage with critical biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine?
- Methodology :
- Cyclopropanation : Use transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds to form the strained cyclopropane ring while controlling stereochemistry .
- Benzyloxy Introduction : Introduce the 4-benzyloxy group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) using a benzyloxy-substituted aryl halide precursor .
- Chiral Resolution : Employ chiral stationary phase HPLC or enzymatic kinetic resolution to isolate the (1R,2S) enantiomer .
- Key Considerations : Optimize reaction temperature and solvent polarity to minimize racemization during cyclopropane ring formation.
Q. How can the stereochemical configuration of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine be confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
- Chiral HPLC : Compare retention times with enantiomeric standards .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the cyclopropane ring to infer stereochemistry .
Advanced Research Questions
Q. What role does the benzyloxy substituent play in modulating biological activity compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives)?
- Structure-Activity Relationship (SAR) :
- Electron Donation : The benzyloxy group’s electron-donating properties may enhance binding to serotonin or dopamine receptors compared to electron-withdrawing halogens .
- Metabolic Stability : The benzyl ether moiety may reduce oxidative metabolism compared to halogenated derivatives, as seen in analogous cyclopropanamines .
- Experimental Design : Compare receptor binding affinities (IC₅₀) and metabolic half-lives (t₁/₂) in hepatic microsomes between the benzyloxy derivative and halogenated analogs .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Data Reconciliation Strategies :
- Standardized Assays : Use consistent receptor binding protocols (e.g., radioligand displacement assays) to minimize variability .
- Stereochemical Purity : Re-evaluate enantiomeric excess (EE) of test samples, as impurities in the (1S,2R) enantiomer may skew results .
- Solubility Adjustments : Account for differences in solvent systems (e.g., DMSO vs. saline) that may affect bioavailability in vitro .
Q. What computational methods are effective for predicting the metabolic pathways of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine?
- In Silico Tools :
- CYP450 Metabolism Prediction : Use software like StarDrop or Schrödinger to identify likely oxidation sites (e.g., benzyl ether cleavage) .
- Docking Studies : Model interactions with cytochrome P450 enzymes to predict regioselective metabolism .
- Experimental Validation : Confirm predictions with LC-MS/MS analysis of metabolites in hepatocyte incubations .
Comparative Analysis
Q. How does the stereochemistry of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine influence its pharmacokinetic profile?
- Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
